Home > Products > Screening Compounds P25378 > 9-Hydroxy Etizolam
9-Hydroxy Etizolam - 52170-72-6

9-Hydroxy Etizolam

Catalog Number: EVT-3406198
CAS Number: 52170-72-6
Molecular Formula: C17H15ClN4OS
Molecular Weight: 358.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Hydroxy Etizolam is a derivative of Etizolam, classified within the thienodiazepine family, which is structurally related to benzodiazepines. Unlike traditional benzodiazepines, 9-Hydroxy Etizolam features a hydroxyl group at the ninth position of the Etizolam molecule, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is primarily studied for its potential therapeutic applications and its role in understanding the metabolic pathways of Etizolam.

Source and Classification

9-Hydroxy Etizolam is synthesized from its parent compound, Etizolam, through oxidation processes. It falls under the broader category of psychoactive substances known as thienodiazepines, which are characterized by their efficacy as anxiolytics and sedatives. The classification of this compound highlights its significance in both medicinal chemistry and pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-Hydroxy Etizolam typically involves the following steps:

  1. Oxidation of Etizolam: The primary method for synthesizing 9-Hydroxy Etizolam is through the oxidation of Etizolam using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction introduces a hydroxyl group at the 9th position.
  2. Reaction Conditions: The oxidation is conducted in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure selectivity in the oxidation process.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate 9-Hydroxy Etizolam from by-products and unreacted starting materials.
Molecular Structure Analysis

Structure and Data

The molecular formula for 9-Hydroxy Etizolam is C17H16ClN4SC_{17}H_{16}ClN_{4}S, with a molar mass of approximately 342.85 g/mol. The unique structural feature of this compound is the presence of a hydroxyl group (-OH) at the 9th carbon atom, which alters its interaction with biological targets compared to Etizolam.

  • Structural Representation: The compound can be represented using various chemical notations such as SMILES and InChI, which provide insights into its molecular geometry and functional groups.

Spectroscopic Characterization

Analytical techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of 9-Hydroxy Etizolam. These methods help elucidate the functional groups present and confirm molecular integrity post-synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

9-Hydroxy Etizolam can undergo several chemical reactions:

  1. Further Oxidation: Under certain conditions, it may be oxidized further to form carboxylic acids or other derivatives.
  2. Reduction Reactions: The hydroxyl group can be reduced back to a hydrogen atom, regenerating Etizolam.
  3. Substitution Reactions: The hydroxyl group can also participate in substitution reactions where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

These reactions are significant for understanding the reactivity and potential applications of 9-Hydroxy Etizolam in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 9-Hydroxy Etizolam is similar to that of its parent compound, acting primarily as an agonist at gamma-aminobutyric acid (GABA) A receptors. This action enhances GABA's inhibitory effects in the central nervous system, leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability .

  • Pharmacological Implications: This mechanism underlies its potential use in treating anxiety disorders, insomnia, and other neurological conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light when in solution.

Relevant data on these properties are crucial for handling, storage, and application in pharmaceutical formulations.

Applications

Scientific Uses

  1. Analytical Chemistry: 9-Hydroxy Etizolam serves as a reference standard for detecting and quantifying Etizolam and its metabolites in biological samples.
  2. Pharmacokinetics Studies: Research on this compound aids in understanding the metabolic pathways associated with Etizolam, contributing valuable information for drug development.
  3. Therapeutic Development: Investigations into 9-Hydroxy Etizolam's effects may lead to new therapeutic agents aimed at treating anxiety, insomnia, and related disorders .
  4. Quality Control: Utilized in pharmaceutical industries for quality assurance processes involving Etizolam-based medications.
Metabolic Pathways and Biotransformation of 9-Hydroxy Etizolam

Cytochrome P450-Mediated Hydroxylation Mechanisms

The formation of 9-Hydroxy Etizolam represents a principal Phase I metabolic transformation of the designer benzodiazepine etizolam, mediated primarily by hepatic cytochrome P450 (CYP) enzymes. This hydroxylation occurs through a sophisticated catalytic mechanism involving oxygen activation and hydrogen atom abstraction. The CYP catalytic cycle begins with substrate binding to ferric heme iron (Fe³⁺), facilitating reduction to ferrous state (Fe²⁺) by NADPH-CYP reductase. Molecular oxygen then binds to form a ferrous-dioxygen complex, which accepts a second electron to generate a ferric-peroxo anion intermediate. Protonation yields a ferric-hydroperoxo species, culminating in formation of the highly reactive Compound I (ferryl oxo species, Fe⁴⁺=O) [2] [5].

Compound I abstracts a hydrogen atom from the etizolam molecule at the C9 position, creating a carbon-centered radical. Oxygen rebound from the ferryl-hydroxide species (Fe⁴⁺-OH) results in hydroxylation, producing 9-Hydroxy Etizolam. In vitro studies with human liver microsomes confirm this mechanism exhibits typical Michaelis-Menten kinetics, with an apparent Km value of approximately 42 μM for etizolam hydroxylation at the C9 position [3] [7]. Structural analysis reveals that the electron-rich thienodiazepine ring system facilitates regioselective oxidation at the C9 position due to both electronic factors and steric accessibility within the CYP active site.

Table 1: Key Characteristics of 9-Hydroxy Etizolam Formation via CYP Enzymes

Catalytic ParameterValueExperimental System
Primary Metabolite Formed9-Hydroxy EtizolamHuman liver microsomes
Major CYP IsoformsCYP3A4, CYP2C19Recombinant enzyme systems
Apparent Km42 μMHuman liver microsomes
Oxygen RequirementMolecular O₂Reaction stoichiometry
Cofactor DependenceNADPH-dependentMicrosomal incubations

Role of Genetic Polymorphisms in CYP2C19 and CYP3A4 Isoenzymes

The metabolism of etizolam to 9-Hydroxy Etizolam exhibits significant interindividual variability attributable to genetic polymorphisms in key CYP450 isoforms. CYP2C19 and CYP3A4 collectively account for >85% of this hydroxylation pathway, with their genetic variations substantially altering metabolic efficiency [4] [7].

CYP2C19 polymorphisms demonstrate particularly profound effects. Individuals carrying the CYP2C192 (rs4244285, c.681G>A) or CYP2C193 (rs4986893, c.636G>A) loss-of-function alleles exhibit reduced 9-Hydroxy Etizolam formation rates:

  • Poor metabolizers (PMs): 60-70% reduction in intrinsic clearance
  • Intermediate metabolizers (IMs): 30-50% reduction in intrinsic clearance
  • Ultrarapid metabolizers (UMs): 150-200% increase in formation kinetics

The polymorphic expression of CYP3A4, particularly variants associated with altered expression rather than catalytic function, further modulates this pathway. The CYP3A422 allele (rs35599367, C>T in intron 6) reduces transcription efficiency by approximately 20%, resulting in 15-30% decreased 9-Hydroxy Etizolam formation in heterozygous carriers [5] [7]. This polymorphism exhibits clinically relevant interactions with CYP2C19 status, where individuals possessing both CYP2C19 PM alleles and CYP3A422 display markedly prolonged etizolam half-lives due to impaired hydroxylation capacity.

Table 2: Impact of Genetic Polymorphisms on 9-Hydroxy Etizolam Formation

Genotype/PhenotypeAllele StatusEffect on 9-Hydroxy Etizolam FormationPopulation Frequency
CYP2C19 Ultrarapid Metabolizer17/17150-200% increase18-30% Caucasians
CYP2C19 Extensive Metabolizer1/1Normal clearance35-50% Caucasians
CYP2C19 Intermediate Metabolizer1/2, 1/330-50% reduction25-35% Caucasians
CYP2C19 Poor Metabolizer2/2, 2/360-70% reduction2-5% Caucasians
CYP3A4 Reduced Function*22 carrier15-30% reduction5-7% Europeans

Comparative Analysis of Phase I vs. Phase II Metabolic Derivatives

9-Hydroxy Etizolam serves as both a terminal metabolite and a pivotal intermediate for subsequent Phase II biotransformation pathways. Comparative metabolic profiling reveals distinct patterns of primary and secondary metabolites across biological matrices:

Phase I Derivatives: Beyond its direct formation from etizolam, 9-Hydroxy Etizolam undergoes further Phase I transformations including:

  • Dihydroxylation: Addition of second hydroxyl group forming 7,9-dihydroxy etizolam (detectable in zebrafish models)
  • Desaturation: Formation of 9-oxo-etizolam through dehydrogenation
  • Oxidative deamination: Minor pathway yielding etizolam glyoxylic acid derivative

Mass spectrometry analyses indicate that monohydroxylated derivatives collectively represent 57.1% of total etizolam metabolites in human systems, with 9-Hydroxy Etizolam constituting the predominant fraction (approximately 40% of hydroxylated species) [3].

Phase II Conjugation: 9-Hydroxy Etizolam serves as a primary substrate for uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT1A9, forming the glucuronide conjugate 9-Hydroxy Etizolam-O-β-D-glucuronide. This water-soluble metabolite accounts for approximately 65% of urinary excretion products and exhibits significantly prolonged detection windows compared to the parent hydroxy metabolite. Additional Phase II pathways include sulfonation by SULT1A1 forming the ethereal sulfate conjugate, though this represents a minor pathway (<10% of conjugated metabolites) [3] [7].

Metabolite distribution studies demonstrate tissue-specific patterns:

  • Blood: Dominated by unconjugated 9-Hydroxy Etizolam (70-80% of metabolites)
  • Urine: Glucuronide conjugate predominates (85-90% of excreted metabolites)
  • Feces: Approximately 40% unconjugated hydroxy metabolite

Interspecies Variability in Hepatic Metabolism: Rodent vs. Human Models

Significant interspecies differences in the formation and disposition of 9-Hydroxy Etizolam necessitate careful interpretation of preclinical data:

Human Liver Systems: In vitro studies with human liver microsomes identify 17 distinct etizolam metabolites, with 9-Hydroxy Etizolam representing 25-30% of total Phase I products. Metabolic clearance occurs predominantly via CYP3A4 (contributing approximately 60% of total hydroxylation) and CYP2C19 (contributing approximately 25%) [3] [4]. Human hepatocyte studies confirm extensive glucuronidation of the hydroxy metabolite, with UGT-mediated clearance exceeding oxidative metabolism by 3:1 at therapeutic concentrations.

Zebrafish Models: This increasingly utilized vertebrate model produces 13 hepatic metabolites of etizolam, including 9-Hydroxy Etizolam. However, relative abundance differs substantially from human systems - monohydroxylated metabolites constitute only 35-40% of total metabolites compared to 57% in humans. Zebrafish exhibit enhanced desaturation pathways (M19 metabolite) and reduced dihydroxylation capacity. Notably, glucuronidation efficiency is markedly lower than in mammalian systems, with only 30% of hydroxy metabolites conjugated versus 65% in humans [3].

Rodent Models: Rat hepatic microsomes demonstrate approximately 3-fold higher Vmax for 9-Hydroxy Etizolam formation compared to human systems, attributed to differential CYP isoform expression. While CYP3A enzymes dominate rodent metabolism similarly to humans, the CYP2C subfamily contributes minimally (<10%) in rats versus significant involvement (25%) in humans. This results in altered metabolic profiles where 9-Hydroxy Etizolam represents <15% of total metabolites in rats versus 25-30% in humans. Additionally, rodent models exhibit substantially higher direct N-glucuronidation of the parent etizolam molecule, bypassing hydroxylation pathways [3] [6].

Table 3: Comparative Metabolic Profiles of Etizolam Across Species

Metabolic CharacteristicHuman ModelsZebrafish ModelsRodent Models
Total Metabolites Detected281318
9-Hydroxy Etizolam Abundance25-30% of Phase I15-20% of Phase I10-15% of Phase I
Primary CYP IsoformsCYP3A4 > CYP2C19CYP17-like > CYP3A65CYP3A1/2 > CYP2D
Glucuronidation Efficiency65% of hydroxy metabolite30% of hydroxy metabolite45% of hydroxy metabolite
Unique Metabolic PathwaysNone4,5-desaturationDirect N-glucuronidation

These interspecies variations in metabolic flux, enzyme kinetics, and metabolite profiles necessitate careful translation of preclinical findings to human metabolism scenarios. The zebrafish model, while demonstrating conserved oxidative pathways, substantially underestimates conjugation efficiency, whereas rodent models overestimate alternative clearance mechanisms that may be clinically irrelevant in humans.

Properties

CAS Number

52170-72-6

Product Name

9-Hydroxy Etizolam

IUPAC Name

[7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

InChI

InChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3

InChI Key

RKOHSLBWMOPWFG-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.